An In-depth Technical Guide to 3-Tert-butylthio-2-carboxypyridine

An In-depth Technical Guide to 3-Tert-butylthio-2-carboxypyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Tert-butylthio-2-carboxypyridine, also known as 3-tert-Butylthiopicolinic Acid. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

General Information

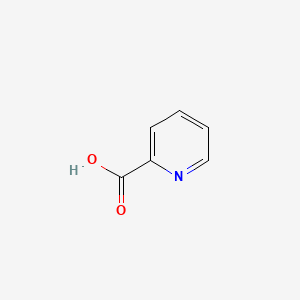

3-Tert-butylthio-2-carboxypyridine is a substituted derivative of picolinic acid. The introduction of a tert-butylthio group at the 3-position of the pyridine ring is expected to significantly influence its chemical and biological properties compared to the parent compound.

| Identifier | Value |

| IUPAC Name | 3-(tert-butylthio)pyridine-2-carboxylic acid |

| Synonyms | 3-tert-Butylthiopicolinic Acid, 3-[(1,1-Dimethylethyl)thio]-2-pyridinecarboxylic Acid |

| CAS Number | 178811-41-1[1] |

| Molecular Formula | C₁₀H₁₃NO₂S[1] |

| Molecular Weight | 211.28 g/mol [1] |

Chemical and Physical Properties

| Property | Picolinic Acid (for comparison) | 3-(tert-Butyl)picolinic acid (for comparison) | 3-Tert-butylthio-2-carboxypyridine (Predicted) |

| Melting Point | 136-138 °C[2] | Data not available | Likely a solid at room temperature with a melting point influenced by the bulky tert-butylthio group. |

| Boiling Point | Data not available | Data not available | Expected to be significantly higher than picolinic acid due to increased molecular weight. |

| Solubility | Soluble in water[2], ethanol.[3] | Data not available | The bulky, nonpolar tert-butylthio group is expected to decrease solubility in polar solvents like water and increase solubility in nonpolar organic solvents. |

| pKa | 5.32 (in water at 25°C)[3] | Data not available | The electron-donating nature of the thioether group may slightly increase the pKa compared to picolinic acid. |

Spectroscopic Data (Predicted)

Experimental spectroscopic data for 3-Tert-butylthio-2-carboxypyridine is not currently published. The following are predicted spectroscopic characteristics based on the analysis of related compounds.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | Highly deshielded proton, characteristic of carboxylic acids.[4] |

| Pyridine H-6 | 8.4 - 8.6 | doublet | Downfield due to proximity to the nitrogen atom. |

| Pyridine H-4 | 7.8 - 8.0 | doublet | |

| Pyridine H-5 | 7.3 - 7.5 | triplet | |

| tert-Butyl (-C(CH₃)₃) | 1.3 - 1.5 | singlet | Characteristic singlet for the nine equivalent protons. |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (C=O) | 165 - 175 | |

| Pyridine C-2 | 150 - 155 | Attached to the carboxylic acid. |

| Pyridine C-6 | 148 - 152 | |

| Pyridine C-4 | 136 - 140 | |

| Pyridine C-3 | 130 - 135 | Attached to the sulfur atom. |

| Pyridine C-5 | 120 - 125 | |

| tert-Butyl (quaternary C) | 45 - 55 | |

| tert-Butyl (CH₃) | 30 - 35 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2970 | Medium-Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C and C=N stretch (Pyridine) | 1400 - 1600 | Medium-Strong |

| C-S stretch | 600 - 800 | Weak-Medium |

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 211. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺), loss of the carboxylic acid group ([M-45]⁺), and cleavage of the C-S bond.

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 3-Tert-butylthio-2-carboxypyridine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-mercapto-2-picolinic acid

-

Dissolve 3-amino-2-picolinic acid in aqueous hydrochloric acid at 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of sodium hydrosulfide or potassium hydrosulfide in water.

-

Slowly add the diazonium salt solution to the hydrosulfide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture with a mineral acid to precipitate the crude 3-mercapto-2-picolinic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 3-Tert-butylthio-2-carboxypyridine

-

Suspend the crude 3-mercapto-2-picolinic acid in a suitable solvent such as acetone or DMF.

-

Add a base, for example, potassium carbonate, to the suspension.

-

Add tert-butyl bromide to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization Workflow

Caption: Workflow for the purification and characterization of the final product.

Reactivity

The reactivity of 3-Tert-butylthio-2-carboxypyridine is dictated by the interplay of the carboxylic acid, the pyridine ring, and the tert-butylthio substituent.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also participate in electrophilic aromatic substitution reactions, although the positions of substitution will be directed by the existing substituents.

-

Tert-butylthio Group: The sulfur atom is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone. The tert-butyl group is sterically hindering and may influence the accessibility of adjacent positions on the pyridine ring.

Biological Activity (Projected)

While no specific biological activity has been reported for 3-Tert-butylthio-2-carboxypyridine, derivatives of picolinic acid are known to possess a wide range of biological activities.[5] Thio-substituted pyridine derivatives have also shown diverse pharmacological properties, including antimicrobial and anticonvulsant activities.[6] The combination of the picolinic acid scaffold with a lipophilic tert-butylthio group may lead to compounds with interesting and potentially novel biological profiles. Further research is required to explore the therapeutic potential of this compound.

Safety and Handling

Based on the available safety data for related compounds, 3-Tert-butylthio-2-carboxypyridine should be handled with care.

-

Hazards: It is predicted to be harmful if swallowed and to cause serious eye damage.[7] It may also be harmful to aquatic life.[7]

-

Precautions:

-

First Aid:

This guide provides a summary of the known and predicted properties of 3-Tert-butylthio-2-carboxypyridine. The lack of extensive experimental data highlights the need for further research to fully characterize this compound and explore its potential applications.

References

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]